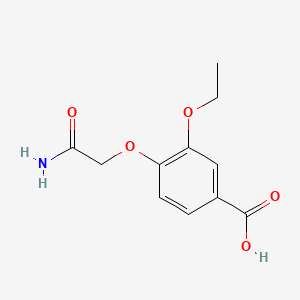

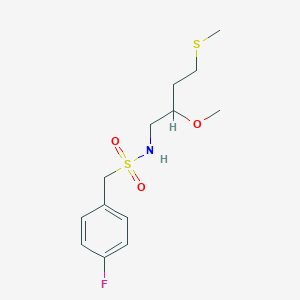

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid (AEBA) is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C9H11NO4. AEBA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a substrate for the synthesis of various polymers and polysaccharides. AEBA is a versatile compound with a wide range of applications in chemical and biological research.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of condensed heterocyclic compounds, such as isocoumarin derivatives exhibiting solid-state fluorescence, is facilitated by the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes. This process involves a rhodium/copper catalyst system under air, demonstrating the chemical versatility of similar compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Biosensor Development

4-Aminobenzoic acid derivatives are used in the development of biosensors. For instance, a novel electrochemical immunosensor for aflatoxin B1 detection utilizes these derivatives as part of a hybrid nanocomposite, demonstrating their application in sensitive detection technologies (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Biotechnological Applications

Compounds like 4-Hydroxybenzoic acid, closely related to 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, are emerging as versatile intermediates in biotechnological applications. They serve as starting feedstock for synthesizing high-value bioproducts used in food, cosmetics, pharmacy, and other industries (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Drug Development and Molecular Conjugation

Anthranilic acids and aminobenzoic acids, structurally related to the compound , have been identified as efficient catalysts for hydrazone and oxime formation. This process is integral in molecular conjugation strategies for drug development and bioconjugation, highlighting the compound's potential in pharmaceutical research (Crisalli & Kool, 2013).

Environmental Applications

The degradation pathway of related benzoic acids in bacteria, such as the gallic acid degradation pathway in Pseudomonas putida, illustrates the environmental relevance of these compounds. Understanding these pathways can aid in bioremediation and environmental management strategies (Nogales, Canales, Jiménez-Barbero, Serra, Pingarrón, García, & Díaz, 2011).

Propriétés

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-16-9-5-7(11(14)15)3-4-8(9)17-6-10(12)13/h3-5H,2,6H2,1H3,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLVIZATSXXNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2885678.png)

![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)

![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)

![(E)-5-methyl-2-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2885692.png)

![4-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2885693.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2885696.png)